3-(azepan-1-ylsulfonyl)-4-methyl-N-(4-(methylsulfonyl)phenyl)benzamide
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Overview
Description
3-(azepan-1-ylsulfonyl)-4-methyl-N-(4-(methylsulfonyl)phenyl)benzamide is a complex organic compound that belongs to the class of sulfonylbenzamides This compound is characterized by the presence of an azepane ring, a sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(4-(methylsulfonyl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable linear precursor under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base like pyridine.
Coupling with Benzamide: The final step involves coupling the azepane-sulfonyl intermediate with 4-methyl-N-(4-(methylsulfonyl)phenyl)benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-4-methyl-N-(4-(methylsulfonyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler amine derivatives.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives with enhanced stability.
Reduction: Amine derivatives with potential biological activity.
Substitution: Aromatic derivatives with varied functional groups.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-4-methyl-N-(4-(methylsulfonyl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(4-(methylsulfonyl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(4-(methylsulfonyl)phenyl)benzamide: Lacks the azepane ring, making it less structurally complex.
3-(azepan-1-ylsulfonyl)benzamide: Lacks the methyl and methylsulfonyl substituents on the aromatic ring.
Uniqueness
3-(azepan-1-ylsulfonyl)-4-methyl-N-(4-(methylsulfonyl)phenyl)benzamide is unique due to the combination of its azepane ring, sulfonyl groups, and benzamide moiety
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-methyl-N-(4-methylsulfonylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S2/c1-16-7-8-17(15-20(16)30(27,28)23-13-5-3-4-6-14-23)21(24)22-18-9-11-19(12-10-18)29(2,25)26/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDYTYKLUGHJIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)S(=O)(=O)N3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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